Cas no 960403-88-7 (1-(1-Methyl-3-phenylpiperazin-2-yl)ethanone)

1-(1-Methyl-3-phenylpiperazin-2-yl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(1-甲基-3-苯基哌嗪-2-基)乙酮
- 1-(1-methyl-3-phenylpiperazin-2-yl)ethanone
- 1-(1-methyl-3-phenylpiperazin-2-yl)ethan-1-one
- 960403-88-7
- SCHEMBL2913724
- 1-(1-Methyl-3-phenylpiperazin-2-yl)ethanone
-
- インチ: 1S/C13H18N2O/c1-10(16)13-12(14-8-9-15(13)2)11-6-4-3-5-7-11/h3-7,12-14H,8-9H2,1-2H3
- InChIKey: QTDQWURQPARVOC-UHFFFAOYSA-N
- ほほえんだ: O=C(C([H])([H])[H])C1([H])C([H])(C2C([H])=C([H])C([H])=C([H])C=2[H])N([H])C([H])([H])C([H])([H])N1C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 218.141913202g/mol
- どういたいしつりょう: 218.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.299
- 疎水性パラメータ計算基準値(XlogP): 0.9
1-(1-Methyl-3-phenylpiperazin-2-yl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM169668-1g |
1-(1-methyl-3-phenylpiperazin-2-yl)ethan-1-one |
960403-88-7 | 95% | 1g |
$805 | 2021-08-05 | |
Chemenu | CM169668-1g |
1-(1-methyl-3-phenylpiperazin-2-yl)ethan-1-one |
960403-88-7 | 95% | 1g |
$672 | 2024-07-18 | |
Alichem | A139001681-1g |
1-(1-Methyl-3-phenylpiperazin-2-yl)ethanone |
960403-88-7 | 95% | 1g |
$748.44 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750749-1g |
1-(1-Methyl-3-phenylpiperazin-2-yl)ethan-1-one |
960403-88-7 | 98% | 1g |
¥6654.00 | 2024-04-23 | |
Crysdot LLC | CD11002439-1g |
1-(1-Methyl-3-phenylpiperazin-2-yl)ethanone |
960403-88-7 | 95+% | 1g |
$853 | 2024-07-19 |
1-(1-Methyl-3-phenylpiperazin-2-yl)ethanone 関連文献
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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1-(1-Methyl-3-phenylpiperazin-2-yl)ethanoneに関する追加情報
Chemical Profile of 1-(1-Methyl-3-phenylpiperazin-2-yl)ethanone (CAS No. 960403-88-7)
1-(1-Methyl-3-phenylpiperazin-2-yl)ethanone, identified by its Chemical Abstracts Service (CAS) number 960403-88-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a piperazine core substituted with a methyl group and a phenyl ring, has garnered attention due to its structural features and potential biological activities. The presence of the piperazine moiety, known for its role in various pharmacological applications, makes this compound a subject of interest for further investigation into its pharmacokinetic and pharmacodynamic properties.
The structural framework of 1-(1-Methyl-3-phenylpiperazin-2-yl)ethanone consists of an ethanone group attached to a piperazine derivative. This configuration suggests potential interactions with biological targets, particularly enzymes and receptors involved in neurotransmitter systems. The methyl and phenyl substituents on the piperazine ring can influence the compound's solubility, metabolic stability, and binding affinity to biological targets, making it a versatile scaffold for drug discovery.
In recent years, there has been growing interest in piperazine derivatives due to their wide range of biological activities. These compounds have been explored for their potential in treating neurological disorders, psychiatric conditions, and other diseases. The specific substitution pattern in 1-(1-Methyl-3-phenylpiperazin-2-yl)ethanone may confer unique properties that could make it useful in developing novel therapeutic agents. For instance, the combination of the methyl and phenyl groups could enhance binding interactions with specific receptors or enzymes, thereby modulating physiological pathways.
One of the key areas where piperazine derivatives have shown promise is in the treatment of central nervous system (CNS) disorders. Piperazine-based compounds have been investigated for their potential as antipsychotics, antidepressants, and anxiolytics. The structural similarity of 1-(1-Methyl-3-phenylpiperazin-2-yl)ethanone to known CNS-active agents suggests that it may exhibit similar effects or possess novel mechanisms of action. Further research is needed to elucidate its pharmacological profile and potential therapeutic applications.
Moreover, the compound's chemical structure allows for modifications that could enhance its pharmacological properties. For example, derivatization at the ethanone group or further substitution on the piperazine ring could lead to compounds with improved efficacy, selectivity, or reduced side effects. Such modifications are common in drug development pipelines and highlight the versatility of 1-(1-Methyl-3-phenylpiperazin-2-yl)ethanone as a starting point for medicinal chemistry investigations.
The synthesis of 1-(1-Methyl-3-phenylpiperazin-2-yl)ethanone involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the methyl group and the phenyl ring into the piperazine core necessitates precise control over reaction conditions to avoid unwanted byproducts. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules, facilitating their use in preclinical and clinical studies.
Recent studies have begun to explore the potential applications of 1-(1-Methyl-3-phenylpiperazin-2-yl)ethanone in various therapeutic contexts. For instance, preliminary research suggests that this compound may interact with certain enzymes involved in metabolic pathways relevant to inflammation and pain modulation. By targeting these pathways, it could potentially offer benefits in treating chronic inflammatory conditions or pain syndromes. However, more comprehensive studies are required to validate these findings and establish safe dosing regimens.
The compound's chemical properties also make it a valuable tool for mechanistic studies in pharmacology. By investigating how 1-(1-Methyl-3-phenylpiperazin-2-yl)ethanone interacts with biological targets at the molecular level, researchers can gain insights into its mode of action and identify potential off-target effects. Such information is crucial for optimizing drug candidates and ensuring their safety and efficacy before they reach clinical use.
In conclusion,1-(1-Methyl-3-phenylpiperazin-2-yilethanone (CAS No. 960403887) is a promising compound with significant potential in pharmaceutical research. Its unique structural features, including the presence of a piperazine core substituted with a methyl group and a phenyl ring, position it as a versatile scaffold for developing novel therapeutic agents. Further exploration into its biological activities, synthetic pathways, and mechanistic interactions will be essential for unlocking its full potential in medicine.
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